tert-Butyl 4-Methoxy-2-methylphenylcarbamate
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Overview
Description
tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a chemical compound with the molecular formula C13H19NO3. It is categorized under amines and is primarily used in life science research . This compound is known for its high purity and is often utilized in various scientific studies and industrial applications.
Preparation Methods
The synthesis of tert-Butyl 4-Methoxy-2-methylphenylcarbamate involves several steps. One common method includes the reaction of 4-methoxy-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-Methoxy-2-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-Methoxy-2-methylphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-Methoxy-2-methylphenylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
tert-Butyl 4-Methoxy-2-methylphenylcarbamate can be compared with other similar compounds such as:
2-tert-Butyl-4-methylphenol: This compound has a similar structure but lacks the carbamate group.
tert-Butyl 4-Methoxyphenylcarbamate: Similar in structure but with variations in the substituent groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-(4-methoxy-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-8-10(16-5)6-7-11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUHLGRMHQMPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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